2-Fluoro-4-iodo-1-nitrobenzene
Overview
Description
2-Fluoro-4-iodo-1-nitrobenzene is a compound with the molecular formula C6H3FINO2 . It is a low melting solid .
Molecular Structure Analysis
The molecular weight of 2-Fluoro-4-iodo-1-nitrobenzene is 267 . The systematic name for this compound is 2-Fluoro-4-iodo-1-nitrobenzene . The InChI code is 1S/C6H3FINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-iodo-1-nitrobenzene include a density of 2.1±0.1 g/cm3, boiling point of 295.8±25.0 °C at 760 mmHg, and a molar volume of 127.6±3.0 cm3 . The compound is a low melting solid .Scientific Research Applications
Synthesis and Characterization
1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from commercial 2-fluoro-1,4-dimethoxybenzene and nitric acid, serves as an analogous compound to study the chemical and physical properties of related fluoro-nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).
Catalysis and Pharmaceutical Applications
The chemoselective reduction of iodo-nitroaromatics, including 2-Fluoro-4-iodo-1-nitrobenzene derivatives, is crucial in the pharmaceutical industry. This process, typically using platinum-mediated hydrogenation, is vital in synthesizing active pharmaceutical ingredients (APIs) (Baramov et al., 2017).
Electron Attachment and Dissociation Studies
Studies on electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) involving fluoro-nitrobenzene derivatives, including 2-Fluoro-4-iodo-1-nitrobenzene, provide insights into the behavior of temporary anion states and the process of dissociative electron attachment in these compounds (Asfandiarov et al., 2007).
Nanotechnology Applications
Research on constructing nanowires using 1-iodo-4-nitrobenzene derivatives on graphite surfaces indicates the potential of fluoro-iodo-nitrobenzene compounds in nanotechnology and material sciences. This involves studying molecular structures and their interactions with various substrates (Jiang, Wang, & Deng, 2007).
Catalytic Reactions in Organic Synthesis
The amination of 2-fluoronitrobenzene, catalyzed by palladium(0), is a significant reaction in organic chemistry, indicating the relevance of fluoro-nitrobenzene derivatives in facilitating complex organic transformations (Kim & Yu, 2003).
Safety And Hazards
2-Fluoro-4-iodo-1-nitrobenzene is considered hazardous. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .
Relevant Papers There are several papers related to 2-Fluoro-4-iodo-1-nitrobenzene and similar compounds. For instance, one paper discusses the synthesis of flow-compatible Ru-Me/Al2O3 catalysts and their application in the hydrogenation of 1-iodo-4-nitrobenzene .
properties
IUPAC Name |
2-fluoro-4-iodo-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQZMONVWFIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598224 | |
Record name | 2-Fluoro-4-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodo-1-nitrobenzene | |
CAS RN |
2996-31-8 | |
Record name | 2-Fluoro-4-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-iodonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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